molecular formula C14H8Cl2N2S B11794549 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole

4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole

Cat. No.: B11794549
M. Wt: 307.2 g/mol
InChI Key: WAYWXAIXAJQNLA-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. The presence of chlorine atoms on both the phenyl and pyridine rings makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole typically involves the reaction of 2-chloropyridine-4-carbaldehyde with 2-chlorobenzylamine in the presence of a thionating agent such as Lawesson’s reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete thionation and formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the phenyl and pyridine rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)oxazole
  • 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)imidazole
  • 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)triazole

Uniqueness

4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole is unique due to the presence of both a thiazole ring and a pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H8Cl2N2S

Molecular Weight

307.2 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-(2-chloropyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C14H8Cl2N2S/c15-11-4-2-1-3-10(11)12-8-19-14(18-12)9-5-6-17-13(16)7-9/h1-8H

InChI Key

WAYWXAIXAJQNLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl

Origin of Product

United States

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